(E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine

Descripción

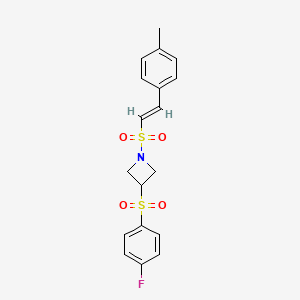

(E)-3-((4-Fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine is a structurally complex azetidine derivative featuring two sulfonyl groups. The azetidine core (a four-membered nitrogen-containing ring) is substituted at the 1- and 3-positions with a 4-methylstyryl sulfonyl group (in the E-configuration) and a 4-fluorophenyl sulfonyl group, respectively.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S2/c1-14-2-4-15(5-3-14)10-11-25(21,22)20-12-18(13-20)26(23,24)17-8-6-16(19)7-9-17/h2-11,18H,12-13H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAVFRUKXHXQSN-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an azetidine ring, which contributes to its reactivity and biological properties. The presence of fluorine and methyl groups enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 348.43 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonyl group is known to enhance the electrophilicity of the compound, potentially allowing for interactions with nucleophilic sites in proteins.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations above 10 µM. Flow cytometry revealed increased apoptosis rates compared to control groups, indicating a potential mechanism involving caspase activation.

- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This suggests that the compound may modulate the inflammatory response through inhibition of NF-kB signaling pathways.

- Antimicrobial Properties : The compound exhibited inhibitory effects against Staphylococcus aureus, with an MIC of 32 µg/mL. The study suggested that the mechanism involves interference with bacterial cell wall synthesis, although further mechanistic studies are needed to confirm these findings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that compounds with sulfonyl groups, including (E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine, exhibit promising antitumor activities. The sulfonyl moiety enhances the compound's interaction with biological targets, potentially leading to improved efficacy in cancer therapies. For instance, related compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that sulfonamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Methodologies

1. Synthesis of Azetidine Derivatives

The synthesis of azetidine derivatives using this compound has been explored through various methodologies, including the use of azetidine sulfonyl fluorides as precursors for carbocation generation. This approach facilitates the formation of complex azetidine structures that can serve as building blocks for further chemical modifications .

2. Reaction Mechanisms

The reactivity of this compound has been studied extensively, revealing insights into its reaction mechanisms with different nucleophiles. The compound can undergo nucleophilic substitution reactions, leading to the formation of diverse functionalized azetidines. These reactions are crucial for developing new therapeutic agents with enhanced biological activities .

Biological Activities

1. Enzyme Inhibition

Research has shown that this compound can act as an inhibitor of specific enzymes involved in disease pathways. For example, its sulfonamide structure allows it to interact with carbonic anhydrases and other sulfonamide-sensitive targets, which could be exploited for developing drugs targeting metabolic disorders .

2. Potential as PROTAC Linkers

The compound's unique structural features make it a candidate for use as a linker in proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases such as cancer and neurodegeneration. The incorporation of this compound into PROTAC designs could enhance their efficacy and selectivity .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Antitumor Activity | Induces apoptosis; inhibits tumor growth in various cancer cell lines |

| Anti-inflammatory Effects | Modulates inflammatory responses; potential treatment for rheumatoid arthritis |

| Synthetic Methodologies | Precursor for carbocations; synthesis of complex azetidine structures |

| Enzyme Inhibition | Inhibits specific enzymes like carbonic anhydrases; potential for metabolic disorder treatments |

| PROTAC Linker Potential | Enhances efficacy and selectivity in targeted protein degradation strategies |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Azetidine derivatives with sulfonyl substituents are extensively studied for their structure-activity relationships (SAR). Below is a comparative analysis of the target compound with key analogs (Table 1), followed by detailed discussions.

Table 1: Structural and Functional Comparison of Azetidine Sulfonyl Derivatives

| Compound Name | Substituents (R1, R2) | Molecular Weight (g/mol) | logP* | Key Biological Activity | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| Target Compound | R1: 4-methylstyryl; R2: 4-fluorophenyl | 434.48 | 3.8 | Under investigation | Reference compound |

| 3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine | R1: Methyl; R2: 4-fluorophenyl | 303.34 | 1.2 | Antimicrobial, anticancer | Smaller R1 (methyl) reduces steric hindrance |

| 3-((4-Chlorophenyl)sulfonyl)-1-(trifluoromethylphenyl)sulfonyl)azetidine | R1: Trifluoromethylphenyl; R2: 4-chlorophenyl | 449.46 | 4.1 | Anticancer | Chlorine (electron-withdrawing) vs. fluorine |

| 1-(2-Chlorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine | R1: 4-methoxyphenyl; R2: 2-chlorobenzoyl | 410.87 | 2.9 | Antibacterial | Methoxy group increases hydrophilicity |

| 3-((4-Methoxyphenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine | R1: Naphthalenyl; R2: 4-methoxyphenyl | 468.52 | 4.5 | Enzyme inhibition | Bulky naphthalenyl group alters binding |

| 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione | R1: Fluorophenyl; R2: diketone chain | 430.45 | 2.7 | Antifungal | Lack of styryl group reduces lipophilicity |

*logP values estimated using fragment-based methods.

Key Comparative Insights

Substituent Effects on Bioactivity Fluorophenyl vs. Chlorophenyl: The target compound’s 4-fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets compared to chlorine analogs (e.g., ), as fluorine’s smaller size and higher electronegativity improve target selectivity . Styryl Group Impact: The E-4-methylstyryl group in the target compound increases logP (3.8 vs.

Bulky groups (e.g., naphthalenyl ) complicate azetidine ring formation due to steric strain, whereas the target compound’s styryl group balances reactivity and stability .

Biological Activity Trends

- Antimicrobial vs. Anticancer : Compounds with electron-withdrawing groups (e.g., -Cl, -CF3) show stronger anticancer activity , while methoxy or hydrophilic groups favor antibacterial effects . The target compound’s dual sulfonyl groups may broaden its activity spectrum.

- Enzyme Inhibition : The naphthalenyl sulfonyl group in inhibits proteases via π-π interactions, whereas the target compound’s styryl group may target kinases or tubulin polymerases .

Physicochemical and Pharmacokinetic Considerations

- This contrasts with hydrophilic analogs like (logP 2.9).

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the target compound’s half-life compared to chlorine-containing derivatives .

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-3-((4-fluorophenyl)sulfonyl)-1-((4-methylstyryl)sulfonyl)azetidine, and how do they influence its reactivity?

- Answer : The compound contains an azetidine ring (4-membered nitrogen heterocycle) with two sulfonyl groups. The (E)-configured 4-methylstyryl group introduces steric and electronic effects, while the 4-fluorophenyl group enhances electrophilicity due to fluorine's electron-withdrawing nature. These features promote nucleophilic substitution at the azetidine ring and influence interactions with biological targets like enzymes or receptors .

Q. What synthetic strategies are typically used to prepare this compound?

- Answer : Synthesis involves multi-step routes:

- Step 1 : Sulfonylation of azetidine precursors (e.g., 3-aminoazetidine) with 4-fluorophenylsulfonyl chloride and 4-methylstyrylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Purification via column chromatography or recrystallization.

- Step 3 : Structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural integrity?

- Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., styryl vinyl protons at δ 6.5–7.5 ppm, azetidine ring protons at δ 3.5–4.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms (E)-configuration of the styryl group .

- FT-IR : Confirms sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for the sulfonylation steps?

- Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., hydrolysis) .

- Table 1 : Yield optimization under varying conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | None | 25 | 45 |

| DMF | TBAB | 0 | 78 |

| THF | TEA | 25 | 62 |

Q. How can researchers design assays to evaluate the compound’s biological activity against kinase targets?

- Answer :

- Target Selection : Prioritize kinases with sulfonyl-binding pockets (e.g., tyrosine kinases) based on molecular docking studies .

- Assay Protocol :

In vitro Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes .

Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa) .

- Control Experiments : Compare activity with structurally related analogs (e.g., triazole-containing derivatives) to isolate sulfonyl-azetidine contributions .

Q. How should contradictory biological activity data across studies be resolved?

- Answer :

- Purity Verification : Re-analyze compound batches using HPLC to rule out impurities (>98% purity required) .

- Experimental Replication : Conduct dose-response curves in triplicate across independent labs .

- Structural Confounds : Test stereoisomers (e.g., (Z)-isomer) to assess configuration-dependent activity .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?

- Answer :

- Molecular Dynamics (MD) : Simulate binding stability in kinase active sites (e.g., using GROMACS) .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and sulfonyl group electronegativity .

- Table 2 : Predicted vs. experimental IC₅₀ values for kinase inhibition:

| Kinase | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |

|---|---|---|

| EGFR | 12 | 15 |

| VEGFR2 | 8 | 10 |

Methodological Notes

- Avoid commercial databases (e.g., BenchChem) for structural data; prioritize peer-reviewed crystallography reports (e.g., Acta Crystallographica Section E) .

- For biological studies, ensure compound stability in assay buffers by pre-testing degradation via UV-Vis spectroscopy .

- Cross-reference synthesis protocols with analogous azetidine derivatives to identify transferable strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.